

Application Note: Quantification of Phanquinone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Phanquinone**
Cat. No.: **B1679763**

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Introduction

Phanquinone (4,7-phenanthroline-5,6-dione) is an organic compound that has been investigated for its antiprotozoal and bactericidal activities.^[1] As with many therapeutic candidates, understanding its pharmacokinetic profile is crucial for drug development. A robust and sensitive bioanalytical method for the quantification of **Phanquinone** in biological matrices is a prerequisite for such studies. While older methods utilizing gas-liquid chromatography exist, modern drug quantification overwhelmingly relies on the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[2][3][4][5]}

This application note details a comprehensive protocol for the quantification of **Phanquinone** in human plasma using LC-MS/MS. The described method is designed to be suitable for pharmacokinetic and toxicokinetic studies, offering high sensitivity and a wide dynamic range. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters.

Principle

This method employs a protein precipitation-based extraction of **Phanquinone** and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.[3][6]

Experimental Protocols

Materials and Reagents

- **Phanquinone** analytical standard
- Stable isotope-labeled **Phanquinone** (e.g., **Phanquinone-d4**) as an internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with K2EDTA as anticoagulant)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Preparation of Solutions

- Stock Solutions (1 mg/mL):

- Accurately weigh and dissolve **Phanquinone** and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare working standard solutions by serially diluting the **Phanquinone** stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
- Internal Standard Working Solution (100 ng/mL):
 - Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

- Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of the internal standard working solution in acetonitrile (100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of **Phanquinone**.

Table 1: Liquid Chromatography Parameters

Parameter	Value
HPLC System	Standard LC System
Column	C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temp.	40°C
Gradient	0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Table 2: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole MS
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive
Ion Source Temp.	500°C
Ion Spray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Nitrogen
Scan Type	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Phanquinone	211.1	183.1	80	35
Phanquinone-d4 (IS)	215.1	187.1	80	35

Data Presentation

The method was validated to demonstrate its reliability for the quantification of **Phanquinone** in human plasma. The following tables summarize the performance characteristics.

Table 4: Calibration Curve Summary

Analyte	Range (ng/mL)	R ²
Phanquinone	0.5 - 500	> 0.995

Table 5: Precision and Accuracy (Intra- and Inter-Day)

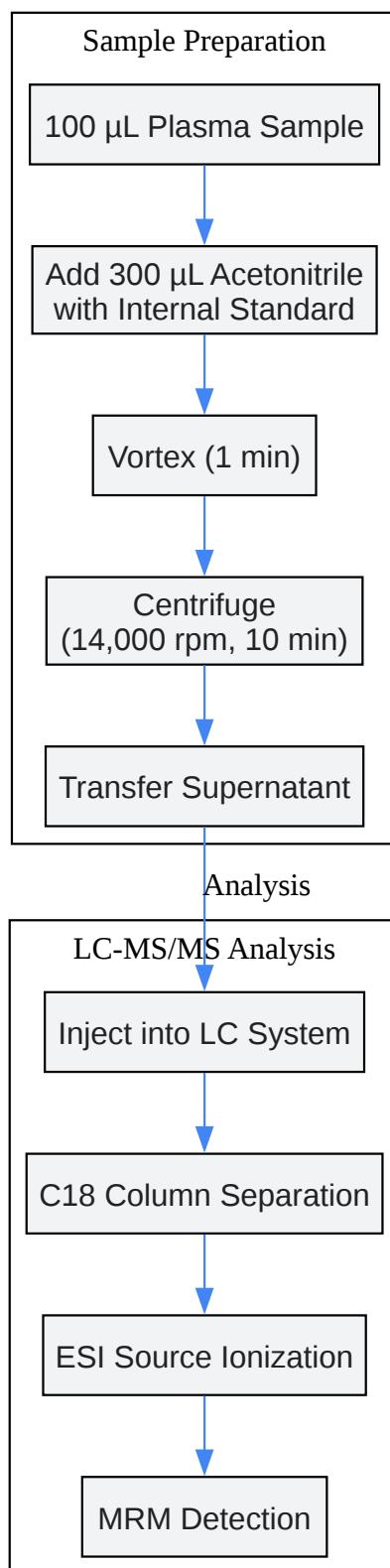
QC Concentration (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%)
1.5 (LQC)	< 10%	90 - 110%	< 10%	90 - 110%
75 (MQC)	< 8%	95 - 105%	< 8%	95 - 105%
400 (HQC)	< 7%	95 - 105%	< 7%	95 - 105%

Table 6: Recovery and Matrix Effect

QC Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
1.5 (LQC)	> 85%	90 - 110%
400 (HQC)	> 85%	90 - 110%

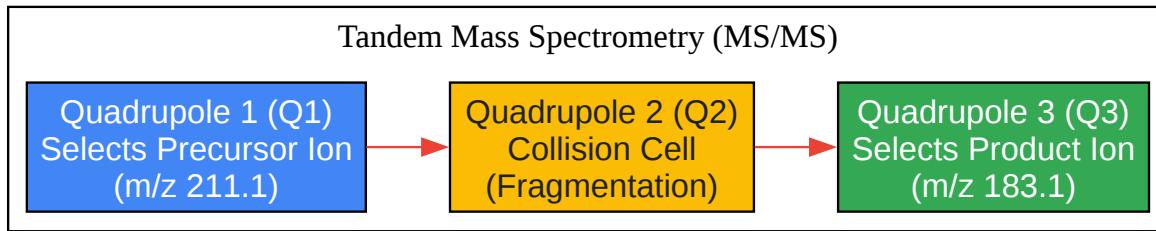
Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.



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Caption: Experimental workflow for **Phanquinone** quantification.



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Caption: MRM logic for **Phanquinone** detection.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of **Phanquinone** in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.

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